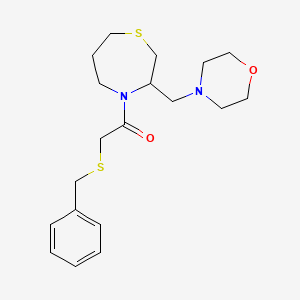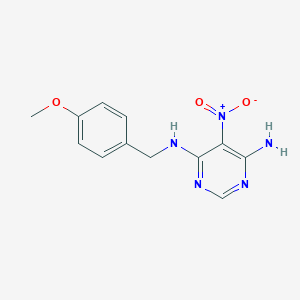![molecular formula C12H16Cl2N2O B2543491 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride CAS No. 2247102-56-1](/img/structure/B2543491.png)
2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives is well-documented in the provided literature. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which are evaluated as opioid kappa agonists. Similarly, paper outlines the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides through indolization and amidification processes. Paper details the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which involves stirring specific reactants in dry dichloromethane. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques and X-ray crystallography. Paper discusses the structure determination of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide using NMR and X-ray diffraction. Paper provides a detailed analysis of the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, revealing intramolecular hydrogen bonding and intermolecular interactions. These findings can be extrapolated to predict the molecular structure and bonding patterns of "2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride".
Chemical Reactions Analysis
The reactivity of acetamide derivatives with various reagents is explored in the literature. Paper describes the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to yield different compounds. Paper reports on the nucleophilic substitution reactions of N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide derivatives. These studies provide a basis for understanding the chemical reactivity of acetamide compounds, including potential reactions involving "2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper investigates the optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide and observes solvatochromic effects, which are changes in color with solvent polarity. Paper examines the crystal structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide and its hydrochloride salt, revealing different hydrogen-bonded networks. These studies suggest that the physical and chemical properties of "2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride" would also be dependent on its specific molecular interactions and solvent environment.
Applications De Recherche Scientifique
Comparative Metabolism in Human and Rat Liver Microsomes
One study investigated the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. The research identified important metabolic pathways involving cytochrome P450 isoforms responsible for the metabolism of these herbicides, highlighting differences between species. This study provides valuable insights into the potential human and environmental health implications of chloroacetamide herbicide exposure (Coleman et al., 2000).
Environmental Presence and Impact
Another significant study focused on the occurrence of acetochlor in the environment, particularly in water systems in the Midwestern United States. This research documented the distribution of acetochlor following its agricultural application, providing critical data on its environmental presence and potential impact (Kolpin et al., 1996).
Biodegradation Mechanisms
Research on the N-deethoxymethylation of acetochlor by Rhodococcus sp. strain T3-1 has advanced understanding of biodegradation mechanisms. This study identified key enzymes involved in acetochlor degradation, contributing to the development of bioremediation strategies for chloroacetamide herbicides (Wang et al., 2015).
Synthesis and Characterization of Derivatives
Explorations into the synthesis and characterization of related compounds, such as efforts to synthesize 2-hydroxy-N-methyl-N-phenyl-acetamide, reveal the broader chemical interest in chloroacetamide derivatives. These studies provide foundational knowledge for the development of new compounds with potential applications in pharmaceuticals and agrochemicals (Zhong-cheng & Wan-yin, 2002).
Anaerobic Biodegradation
A study on the anaerobic biodegradation of acetochlor in acclimated sludge identified a series of metabolites and proposed a degradation pathway. This research is crucial for understanding how acetochlor and similar compounds break down in anaerobic conditions, which has implications for wastewater treatment and environmental protection (Liu et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15;/h1-4H,5-9H2,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQKOVJFGPSCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCNC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2-(dimethylamino)ethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2543411.png)
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2543413.png)
![(4-butoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2543414.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzoate](/img/structure/B2543416.png)
![1,7-dimethyl-3-pentyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2543417.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2543421.png)
![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]prop-2-enamide](/img/structure/B2543423.png)


